Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, particularly for the reduction of imines and ketones . The compound’s full name is [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .
Preparation Methods
The synthesis of RuCl(p-cymene)[(S,S)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (S,S)-Ts-DPEN in the presence of a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is usually obtained as a solid, which can be purified by recrystallization .
Chemical Reactions Analysis
RuCl(p-cymene)[(S,S)-Ts-DPEN] is primarily used in asymmetric transfer hydrogenation reactions. It can reduce a variety of imines and ketones to their corresponding amines and alcohols, respectively . Common reagents used in these reactions include hydrogen donors such as isopropanol or formic acid . The major products formed are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
RuCl(p-cymene)[(S,S)-Ts-DPEN] has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric transfer hydrogenation reactions, which are important for the synthesis of chiral compounds . The compound’s ability to catalyze the formation of chiral molecules makes it valuable for the production of enantiomerically pure pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of RuCl(p-cymene)[(S,S)-Ts-DPEN] in asymmetric transfer hydrogenation involves the formation of a six-membered transition state . The ruthenium center coordinates with the substrate and the hydrogen donor, facilitating the transfer of hydrogen to the substrate . This process results in the reduction of the substrate and the formation of the desired chiral product . The chiral ligand (S,S)-Ts-DPEN plays a crucial role in determining the stereochemistry of the product .
Comparison with Similar Compounds
RuCl(p-cymene)[(S,S)-Ts-DPEN] can be compared with other similar compounds such as RuCl(p-cymene)[(R,R)-Ts-DPEN], RuCl(p-cymene)[(S)-BINAP], and RAPTA-C . These compounds also contain a ruthenium center complexed with various ligands and are used in asymmetric hydrogenation reactions . RuCl(p-cymene)[(S,S)-Ts-DPEN] is unique due to its specific chiral ligand, which provides high enantioselectivity in hydrogenation reactions .
Properties
Molecular Formula |
C31H35ClN2O2RuS |
---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
AZFNGPAYDKGCRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.